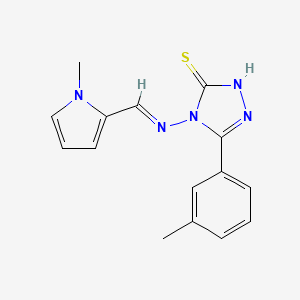
4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salor-int l230944-1ea is a chemical compound used primarily for experimental and research purposes. It is known for its unique molecular structure and properties, which make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l230944-1ea involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of Salor-int l230944-1ea through a series of chemical reactions, often involving catalysts and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of Salor-int l230944-1ea follows similar synthetic routes but on a larger scale. This involves:
Scaling up the reaction conditions: to accommodate larger quantities of reactants.
Utilizing industrial-grade equipment: for purification and synthesis.
Implementing quality control measures: to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Salor-int l230944-1ea undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Halogens, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
Salor-int l230944-1ea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salor-int l230944-1ea involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with cellular pathways: to influence biochemical processes.
Altering gene expression: to affect cellular functions.
Comparison with Similar Compounds
Salor-int l230944-1ea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Salor-int l496987-1ea: Known for its different molecular structure and properties.
Salor-int l233994-1ea: Has distinct chemical and physical characteristics.
9-Acridinecarboxamide, N-(4-butylphenyl)-1,2,3,4-tetrahydro-: Another compound with unique applications and properties.
Each of these compounds has its own set of applications and properties, making Salor-int l230944-1ea unique in its specific uses and characteristics.
Properties
CAS No. |
478256-16-5 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N5S/c1-11-5-3-6-12(9-11)14-17-18-15(21)20(14)16-10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,18,21)/b16-10+ |
InChI Key |
IXESHALOQCNNRU-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


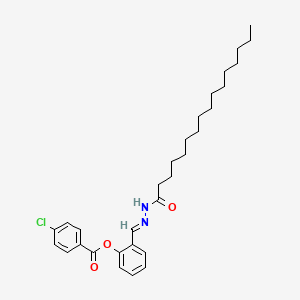
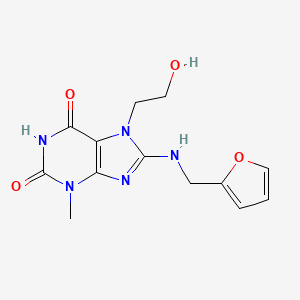
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085999.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B15086004.png)
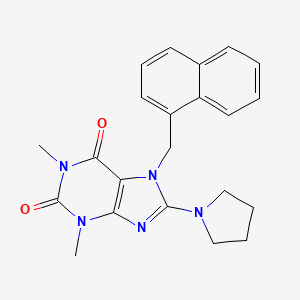
![N-ethyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15086011.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B15086033.png)
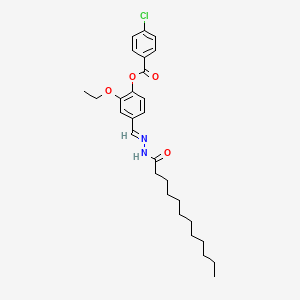
![5-(4-{(E)-[4-(acetylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B15086046.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B15086055.png)
![4-((5Z)-5-{1-[2-(4-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15086062.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15086073.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086074.png)
